2-Chloro-3-methylquinoline-6-sulfonamide
Description
Properties
Molecular Formula |
C10H9ClN2O2S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
2-chloro-3-methylquinoline-6-sulfonamide |
InChI |
InChI=1S/C10H9ClN2O2S/c1-6-4-7-5-8(16(12,14)15)2-3-9(7)13-10(6)11/h2-5H,1H3,(H2,12,14,15) |
InChI Key |
VBMOGHVOOZAAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)S(=O)(=O)N)N=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedlaender condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane.
Industrial Production Methods
Industrial production methods for 2-Chloro-3-methylquinoline-6-sulfonamide may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH₂) participates in nucleophilic substitutions, particularly under basic conditions. Key transformations include:
Hydrolysis Reactions
Controlled hydrolysis of the sulfonamide group yields sulfonic acids or sulfonate salts:
-
Acidic Hydrolysis :
Produces 2-chloro-3-methylquinoline-6-sulfonic acid, used as a precursor for ester derivatives.
-
Alkaline Hydrolysis :
Forms water-soluble sulfonate salts (e.g., sodium or potassium derivatives) for pharmaceutical formulations .
Acylation and Sulfonation
The sulfonamide’s nitrogen acts as a nucleophile in acylation reactions:
Sulfonation at the quinoline ring’s C8 position occurs under chlorosulfonic acid catalysis, yielding disulfonated derivatives .
Biological Interactions
The compound inhibits lactate dehydrogenase A (LDHA) via competitive binding:
-
Mechanism :
Disrupts glycolysis in cancer cells by blocking pyruvate-to-lactate conversion (
). -
Structure-Activity Relationship :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the quinoline core:
| Reaction | Catalysts | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biarylquinoline sulfonamides | 72–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl derivatives | 68% |
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes:
Scientific Research Applications
2-Chloro-3-methylquinoline-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylquinoline-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This leads to rapid bacterial death. In cancer research, it may inhibit specific kinases involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison of Quinoline Derivatives
Key structural analogs and their substituent profiles are summarized below:
Key Observations:
Chloro Position: The target compound’s 2-chloro substitution is shared with 2-chloro-6-methoxyquinoline-3-carbaldehyde . In contrast, 7-chloro substitution (as in ) may alter binding interactions in biological systems due to spatial differences.
Methyl Group :
- The 3-methyl group in the target compound introduces steric hindrance, which could affect molecular packing in crystalline states or interactions with biological targets. The 2-methyl group in the analog from may have distinct steric and electronic impacts.
6-Position Functional Groups: Sulfonamide: Present in both the target compound and the analog from , this group enhances solubility and hydrogen-bonding capacity, critical for pharmacokinetics. Carboxylic acid (in ): Ionizable at physiological pH, offering pH-dependent solubility and reactivity, unlike the non-ionic sulfonamide.
Implications of Functional Group Variations
- Sulfonamide vs. Methoxy :
Sulfonamide’s hydrogen-bonding capability (e.g., with protein targets) contrasts with methoxy’s lipophilic nature, which may favor blood-brain barrier penetration . - Sulfonamide vs. Carboxylic Acid : Carboxylic acids (pKa ~4-5) are ionized in physiological conditions, whereas sulfonamides (pKa ~10) remain neutral, affecting biodistribution and metabolic stability .
Biological Activity
2-Chloro-3-methylquinoline-6-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by data tables and research findings.
Overview of the Compound
Chemical Structure:
- IUPAC Name: 2-Chloro-3-methylquinoline-6-sulfonamide
- Molecular Formula: C10H9ClN2O2S
- Molecular Weight: 248.71 g/mol
Antimicrobial Properties
The primary biological activity associated with 2-Chloro-3-methylquinoline-6-sulfonamide is its potential as an antimicrobial agent . Research indicates that this compound exhibits significant antibacterial and antifungal properties.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Excellent antibacterial activity | 19.04 × 10⁻⁵ mg/mL |
| Escherichia coli | Good antibacterial activity | 609 × 10⁻⁵ mg/mL |
| Candida albicans | Excellent antifungal activity | 19.04 × 10⁻⁵ mg/mL |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
The mechanism by which 2-Chloro-3-methylquinoline-6-sulfonamide exerts its biological effects is primarily through the inhibition of specific enzymes involved in microbial metabolism. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By inhibiting this pathway, the compound effectively disrupts bacterial growth and proliferation .
Case Studies and Research Findings
-
Quinoline-Sulfonamide Complexes:
A study on hybrid quinoline-sulfonamide complexes demonstrated that modifications to the quinoline structure can enhance antimicrobial efficacy. The synthesized complexes showed promising results against various pathogens, indicating that structural variations could optimize their biological activity . -
Neurotherapeutic Potential:
Recent research has explored the dual inhibitory effects of quinoline-sulfonamides on monoamine oxidases (MAOs) and cholinesterases (ChEs). These compounds have shown potential in treating neurodegenerative diseases by modulating neurotransmitter levels, thus suggesting broader therapeutic applications beyond antimicrobial activity . -
Inhibition Studies:
In vitro studies have shown that certain derivatives of quinoline sulfonamides exhibit potent inhibition against key enzymes involved in neurotransmitter degradation. For instance, compounds with specific substitutions demonstrated enhanced potency against MAO-B, highlighting the importance of structural modifications for therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for 2-Chloro-3-methylquinoline-6-sulfonamide?
The synthesis typically involves functionalizing the quinoline core with chlorination at position 2, methylation at position 3, and sulfonamide introduction at position 6. A common approach is to start with 3-methylquinoline-6-amine, followed by chlorination using reagents like POCl₃ or Vilsmeier-Haack-type systems (e.g., MSCL-DMF/DMAC), and subsequent sulfonylation with sulfonyl chlorides. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions such as over-chlorination or sulfonamide hydrolysis .
Q. Which spectroscopic and analytical methods are most effective for characterizing 2-Chloro-3-methylquinoline-6-sulfonamide?
- NMR (¹H/¹³C): To confirm substitution patterns and verify purity.
- Mass Spectrometry (HRMS/ESI): For molecular weight validation and fragmentation analysis.
- X-ray Diffraction (XRD): For crystal structure determination; SHELX software is widely used for refinement and resolving disordered atoms .
- HPLC: To assess purity, especially for detecting residual solvents or unreacted intermediates.
Q. What are the key challenges in crystallizing 2-Chloro-3-methylquinoline-6-sulfonamide?
Crystallization challenges include low solubility in common solvents (e.g., DCM, EtOH) and polymorphism. Slow evaporation in mixed solvents (e.g., DMF/water) or cooling gradients can improve crystal quality. SHELXL refinement may require addressing twinning or thermal motion artifacts in XRD data .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the synthesis and predict electronic properties of 2-Chloro-3-methylquinoline-6-sulfonamide?
DFT calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as sulfonamide group activation energy barriers. Hybrid functionals incorporating exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Electron density analysis (via Colle-Salvetti correlation-energy formulas) helps predict charge distribution and reactive sites for further functionalization .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Multi-method validation: Cross-check NMR chemical shifts using both experimental data and DFT-predicted values (e.g., gauge-invariant atomic orbitals).
- Error analysis: Assess solvent effects, relativistic corrections, or basis set limitations in computational models.
- Dynamic effects: Use molecular dynamics simulations to account for conformational flexibility in solution vs. static crystal structures .
Q. How can the sulfonamide group’s reactivity be tailored for targeted biological applications?
Substituent effects on sulfonamide acidity (pKa) and hydrogen-bonding capacity can be modulated via:
- Electron-withdrawing groups: Enhance electrophilicity for nucleophilic substitution.
- Steric hindrance: Adjust using bulky substituents to control binding affinity in enzyme inhibition studies.
- Hybridization: Link to triazole or quinoxaline moieties to improve pharmacokinetic properties, as demonstrated in anti-proliferative hybrid molecules .
Q. What methodologies validate the compound’s stability and purity under varying storage conditions?
- Accelerated stability studies: Expose samples to heat (40–60°C), humidity (75% RH), or light (ICH Q1B guidelines) and monitor degradation via HPLC.
- Statistical robustness: Use ANOVA to compare batch-to-batch variability in purity assays.
- Spectroscopic tracking: FT-IR or Raman spectroscopy to detect hydrolytic or oxidative byproducts over time .
Data and Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Reaction monitoring: Use in-situ techniques (e.g., ReactIR) to identify incomplete chlorination or sulfonylation steps.
- Byproduct analysis: LC-MS to detect intermediates (e.g., des-chloro derivatives) that reduce yield.
- Replicate studies: Cross-validate results across multiple labs to isolate protocol-specific variables (e.g., reagent purity, stirring efficiency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
